molecular formula C7H7BrN2 B1283087 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 142057-56-5

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No. B1283087
M. Wt: 199.05 g/mol
InChI Key: ALJTYVWCWBUADZ-UHFFFAOYSA-N
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Description

The compound of interest, 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, is a brominated pyrrole derivative with potential relevance in synthetic organic chemistry. Pyrrole derivatives are known for their utility in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to be an effective precursor for the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes . This indicates that brominated pyrroles can be lithiated and then further functionalized to create a wide array of substituted pyrroles, which may include the target compound.

Molecular Structure Analysis

The molecular structure of brominated pyrrole derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was elucidated using X-ray crystallography, revealing intermolecular hydrogen bonding interactions . These structural insights are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Brominated pyrrole derivatives can undergo various chemical reactions, often facilitated by the bromine substituent, which acts as a good leaving group or as an electron-withdrawing group that can stabilize adjacent negative charges. The reaction of 2-acylpyrroles with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile under basic conditions leads to unexpected tetracyclic products, demonstrating the complexity and unpredictability of reactions involving brominated pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrroles are influenced by their molecular structure. For instance, the presence of substituents like bromine atoms and nitrile groups can affect the compound's boiling point, melting point, solubility, and stability. The crystal structure analysis of related compounds provides insights into the packing, hydrogen bonding, and other intermolecular interactions that can influence these properties . Additionally, quantum chemical calculations, such as those performed on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, can predict thermodynamic parameters and reactivity descriptors, which are also relevant for understanding the behavior of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Antifungal Research

    • In a study, compounds were tested in vitro and analyzed to elucidate their mechanisms of action by employing in silico molecular docking calculations .
  • Antibiotics Research

    • Pyrrole subunit has diverse applications in therapeutically active compounds including antibiotics . Pyrrole-containing compounds have been found to have antibacterial properties .
  • Anti-Inflammatory Drugs

    • Pyrrole derivatives are used in the development of anti-inflammatory drugs . These compounds can help reduce inflammation in the body .
  • Cholesterol Reducing Drugs

    • Pyrrole subunit is also used in the development of cholesterol reducing drugs . These drugs can help lower the level of cholesterol in the body .
  • Antitumor Agents

    • Pyrrole derivatives are used in the development of antitumor agents . These compounds can help inhibit the growth of tumors .
  • Fungicides

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides . These compounds are used to kill or inhibit the growth of fungi and their spores .
  • HIV-1 Inhibitors

    • Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . These compounds can help inhibit the replication of HIV-1 .
  • Synthesis of 1,4’-bipyrazoles

    • Pyrrole derivatives can be used as starting material in the synthesis of 1,4’-bipyrazoles . These compounds are used in the preparation of solid hexacoordinate complexes .
  • Fire Extinguishing Agents

    • Pyrrole derivatives can be used in the production of fire extinguishing agents . These agents can help put out fires .

properties

IUPAC Name

4-bromo-1,5-dimethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJTYVWCWBUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572357
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

CAS RN

142057-56-5
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142057-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (6.58 mL, 0.13 mol) in acetic acid (60 mL) is added dropwise, with the aid of a dropping funnel, to a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (15.0 g, 0.12 mol) in acetic acid (300 mL). The batch is stirred at ambient temperature for 24 hours. The reaction mixture is then poured into a beaker containing 300 mL of water. The solid formed is filtered off and rinsed with water. It is then dissolved in dichloromethane (300 mL) and the organic phase is washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to yield the expected product in the form of a solid.
Quantity
6.58 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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